molecular formula C17H16O3 B1292318 4-Acetoxy-2',6'-dimethylbenzophenone CAS No. 890100-33-1

4-Acetoxy-2',6'-dimethylbenzophenone

Cat. No. B1292318
CAS RN: 890100-33-1
M. Wt: 268.31 g/mol
InChI Key: MGOWSJOVTHAWOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from commercially available materials. For instance, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involved bromination, methylation, Suzuki coupling, and hydrolysis . Although this does not directly describe the synthesis of 4-Acetoxy-2',6'-dimethylbenzophenone, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aromatic compounds with acetoxy groups is characterized by the presence of the acetoxy functional group attached to the aromatic ring. This group can influence the electronic properties of the molecule and its interactions with other molecules. The papers do not provide specific information on the molecular structure of this compound, but they do discuss the properties of related compounds, which can be used to infer the potential behavior of the acetoxy group in a benzophenone context .

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetoxy-substituted aromatic compounds. For example, the detection of acetate ions suggests that acetoxy groups can participate in reactions with specific analytes, leading to changes in fluorescence . Additionally, the oxidation reactions discussed in the synthesis of 4-alkoxymethylphenols indicate that acetoxy groups can be involved in redox processes under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxy-substituted aromatic compounds are influenced by the presence of the acetoxy group. The papers mention the use of HPLC and GC/MS to detect byproducts of polymerization reactions involving acetoxy compounds, which implies that these compounds have distinct chromatographic behaviors . Furthermore, the fluorescence quenching detection of TNP and acetate ions suggests that acetoxy-substituted compounds can have specific optical properties useful in sensing applications .

Scientific Research Applications

Environmental Implications and Advanced Oxidation Processes

A study highlighted the use of advanced oxidation processes (AOPs) for degrading acetaminophen, a common pharmaceutical, from aqueous media. Although not directly related to 4-Acetoxy-2',6'-dimethylbenzophenone, this research underscores the importance of AOPs in breaking down complex organic compounds in the environment, which might be relevant for similar compounds (Qutob et al., 2022).

Analytical and Biochemical Techniques

Another study discusses the development of amyloid imaging ligands for Alzheimer's disease, underscoring the critical role of chemical compounds in medical diagnostics and the development of therapeutic interventions. Although it focuses on different chemical entities, the methodological approaches might offer insights into the types of applications possible for this compound in bioimaging or disease research (Nordberg, 2007).

Antioxidant Activity Assessment

Research on determining antioxidant activity reviews critical tests and methodologies that could be applied to assess the antioxidant potential of various compounds, including phenolics and related chemicals. This knowledge could be leveraged to understand or predict the antioxidant properties of this compound (Munteanu & Apetrei, 2021).

Environmental Monitoring of Organic Pollutants

A comprehensive review on environmental monitoring for organic pollutants, as identified by EU guidelines, might provide context for assessing the environmental impact and presence of various organic compounds, including potentially this compound, in aquatic environments (Sousa et al., 2018).

properties

IUPAC Name

[4-(2,6-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-5-4-6-12(2)16(11)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWSJOVTHAWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641744
Record name 4-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-33-1
Record name 4-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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